3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
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Overview
Description
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is a compound that features an imidazole ring substituted with a methyl group and an aniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their unique structural and functional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate . This method is advantageous due to its efficiency and the high yields of the desired products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 3-(1-Methyl-1H-imidazol-2-yl)phenylboronic acid
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .
Uniqueness
What sets 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the imidazole ring and the aniline moiety allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
892393-29-2 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
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